Regiochemical Differentiation: 4-Chloromethyl-5-methyl Substitution vs. 5-Chloromethyl Regioisomer – Impact on Biological Activity Potential
The 4-chloromethyl-5-methyl substitution pattern of CAS 1338662-90-0 is structurally aligned with the 4-substituted 1,2,3-triazole motif that has been experimentally validated as critical for retaining antibacterial activity in the oxazolidinone-triazole conjugate series. In a comprehensive SAR study by Phillips et al. (J. Med. Chem. 2005), the 4-chlorotriazole oxazolidinone (compound 15) exhibited MIC values of 1 μg/mL against S. aureus, 0.25 μg/mL against S. pneumoniae, and 1 μg/mL against H. influenzae, with a MAO-A Ki of 3.0 μM [1]. In stark contrast, the corresponding 5-methyl-substituted regioisomer (compound 6) was essentially inactive, with MIC values >64 μg/mL against S. aureus, 64 μg/mL against S. pneumoniae, and >64 μg/mL against H. influenzae [1]. This represents a >64-fold differential in antibacterial potency attributable solely to the position of substitution on the triazole ring. The 5-chloromethyl regioisomer of the target compound, 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole (CAS 1338654-59-3), lacks the 5-methyl group present in CAS 1338662-90-0 and places the chloromethyl group at the sterically and electronically disfavored 5-position, which the Phillips SAR data strongly suggest would compromise biological target engagement.
| Evidence Dimension | Antibacterial activity (S. aureus MIC) as a function of triazole substitution regiochemistry |
|---|---|
| Target Compound Data | 4-Chloromethyl-5-methyl substitution pattern aligns with the 4-chlorotriazole motif; class-level SAR predicts retention of biological engagement potential |
| Comparator Or Baseline | 5-Methyltriazole oxazolidinone (compound 6): S. aureus MIC >64 μg/mL, S. pneumoniae MIC = 64 μg/mL; 5-substituted triazoles were 'generally inactive or only marginally active' across the panel [1] |
| Quantified Difference | >64-fold differential in S. aureus MIC between 4-substituted (1 μg/mL for 4-Cl) and 5-substituted (>64 μg/mL for 5-CH₃) triazole oxazolidinones [1] |
| Conditions | In vitro antibacterial susceptibility testing against methicillin-susceptible S. aureus AP601055, penicillin-susceptible S. pneumoniae AP671401, and H. influenzae ATCC51907; MIC defined as lowest drug concentration reducing growth by ≥80% [1] |
Why This Matters
Researchers selecting a chloromethyl-triazole building block for medicinal chemistry campaigns should preferentially source the 4-substituted regioisomer (CAS 1338662-90-0) over the 5-substituted regioisomer (CAS 1338654-59-3), as published SAR evidence indicates that 5-substitution of the 1,2,3-triazole ring can render derived compounds biologically inert, potentially wasting synthetic effort and resources.
- [1] Phillips, O.A.; Udo, E.E.; Abdel-Hamid, M.E.; Varghese, R. Identification of 4-Substituted 1,2,3-Triazoles as Novel Oxazolidinone Antibacterial Agents with Reduced Activity against Monoamine Oxidase A. J. Med. Chem. 2005, 48, 3227–3237. Table 1: MIC and MAO-A Ki data for compounds 5, 6, 13, 14, 15, 16. View Source
